molecular formula C10H12N5Na3O10P2S B13805486 Rp-GDP-alpha-S

Rp-GDP-alpha-S

Cat. No.: B13805486
M. Wt: 525.21 g/mol
InChI Key: ZYSWHZWQQGMGSE-FJSSKNDDSA-K
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Description

Rp-GDP-alpha-S, also known as Guanosine-5’-O-(1-thiodiphosphate), Rp-isomer, is a modified analogue of guanosine diphosphate (GDP). In this compound, a non-bridging oxygen in the alpha-phosphate is replaced by sulfur. This modification makes this compound a valuable tool in the study of GDP-binding proteins due to its increased metabolic stability and ability to modulate these proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

Rp-GDP-alpha-S is synthesized through a series of chemical reactions that involve the substitution of a non-bridging oxygen atom in the alpha-phosphate group of GDP with a sulfur atom. The synthesis typically involves the use of phosphorothioate chemistry, where thiophosphoryl chloride is reacted with guanosine diphosphate under controlled conditions to achieve the desired substitution .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced as a sodium salt in aqueous solution, which is then purified using high-performance liquid chromatography (HPLC) to achieve a purity of over 95% .

Chemical Reactions Analysis

Types of Reactions

Rp-GDP-alpha-S undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Rp-GDP-alpha-S exerts its effects by modulating GDP-binding proteins. The sulfur substitution in the alpha-phosphate group increases the compound’s metabolic stability, allowing it to interact more effectively with GDP-binding proteins. This interaction can influence various cellular processes, including signal transduction pathways that involve G proteins .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H12N5Na3O10P2S

Molecular Weight

525.21 g/mol

IUPAC Name

trisodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphinothioyl] phosphate

InChI

InChI=1S/C10H15N5O10P2S.3Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(24-9)1-23-27(22,28)25-26(19,20)21;;;/h2-3,5-6,9,16-17H,1H2,(H,22,28)(H2,19,20,21)(H3,11,13,14,18);;;/q;3*+1/p-3/t3-,5-,6-,9-,27?;;;/m1.../s1

InChI Key

ZYSWHZWQQGMGSE-FJSSKNDDSA-K

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=S)([O-])OP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+].[Na+]

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=S)([O-])OP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+].[Na+]

Origin of Product

United States

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